CID 9883211

Description

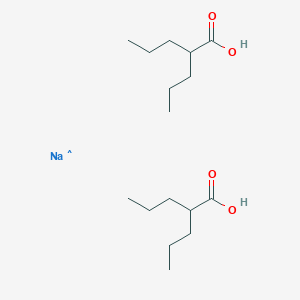

Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .

Propriétés

Formule moléculaire |

C16H32NaO4 |

|---|---|

Poids moléculaire |

311.41 g/mol |

InChI |

InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

FZTDWYFCSIEEDD-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The process involves the crystallization of a 1:1 mixture of valproic acid and sodium valproate from a chilled solution of acetone, followed by washing with chilled acetone .

Industrial Production Methods

In industrial settings, divalproex sodium is produced using a similar method but on a larger scale. The film hydration method is also employed to prepare formulations, which are then examined for viscosity, morphological properties, and encapsulation efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Divalproex sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form valeric acid and other related substances.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include valeric acid, 2-methyl valeric acid, and 2-propyl-2-pentenoic acid .

Applications De Recherche Scientifique

Divalproex sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.

Mécanisme D'action

The exact mechanism by which divalproex sodium exerts its effects is not fully understood. it is believed to increase brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This increase in GABA levels helps to stabilize neuronal activity, thereby reducing the occurrence of seizures and mood swings .

Comparaison Avec Des Composés Similaires

Similar Compounds

Valproic Acid: Similar in structure and function, but divalproex sodium is preferred due to its better gastrointestinal tolerance.

Lamotrigine: Another anticonvulsant used for similar indications but has a different mechanism of action.

Carbamazepine: Used for epilepsy and bipolar disorder but differs in its chemical structure and side effect profile.

Uniqueness

Divalproex sodium is unique in its ability to provide a stable release of the active compound, leading to more consistent therapeutic effects and fewer gastrointestinal side effects compared to valproic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.